molecular formula C19H21NO5S B439761 methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 354994-70-0

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B439761
CAS No.: 354994-70-0
M. Wt: 375.4g/mol
InChI Key: OJQNRLXTJCVKMC-VQHVLOKHSA-N
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Description

Methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a dimethoxyphenyl group, and a methyl ester functional group, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Amidation: The final step involves the formation of the amide bond by reacting the ester with an appropriate amine under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced carbonyl compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, influencing their activity.

Medicine

The compound’s potential medicinal properties are of significant interest. It is investigated for its possible anti-inflammatory, anticancer, and antimicrobial activities. The presence of the dimethoxyphenyl group is particularly noteworthy, as similar structures are found in various bioactive compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting or modifying their activity. The dimethoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate
  • Ethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Uniqueness

Compared to similar compounds, methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate stands out due to its specific substitution pattern on the thiophene ring and the presence of the methyl ester group. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

354994-70-0

Molecular Formula

C19H21NO5S

Molecular Weight

375.4g/mol

IUPAC Name

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H21NO5S/c1-11-12(2)26-18(17(11)19(22)25-5)20-16(21)9-7-13-6-8-14(23-3)15(10-13)24-4/h6-10H,1-5H3,(H,20,21)/b9-7+

InChI Key

OJQNRLXTJCVKMC-VQHVLOKHSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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